molecular formula C9H8F4O B1428843 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol CAS No. 1344006-94-5

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol

Cat. No. B1428843
M. Wt: 208.15 g/mol
InChI Key: NNHSNLBBGIBVDH-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1344006-94-5 . It has a molecular weight of 208.16 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” contains a total of 22 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane .
  • Methods of Application: The compound is prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol is then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane .
  • Results or Outcomes: The process results in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .

Latent 1,1,1-Trifluoro-2,3-epoxypropane via Sulfonium Salt Formation

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane via sulfonium salt formation .
  • Methods of Application: The compound is prepared in high enantiomeric purity by lipase-mediated kinetic resolution of the corresponding esters. The resolved alcohol is then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .
  • Results or Outcomes: The process results in a highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane .

Non-covalent arene–fluoroarene interactions

  • Scientific Field: Organic Chemistry
  • Application Summary: Non-covalent arene–fluoroarene interactions have been increasingly exploited to create complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .
  • Methods of Application: These interactions stem from the strong electronegativity of the fluorine atoms which modifies the dipole moment of the fluoroarene .
  • Results or Outcomes: The process results in the creation of complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H227 and H319 . Precautionary measures include P210, P264, P280, P305+P351+P338, P337+P313, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSNLBBGIBVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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